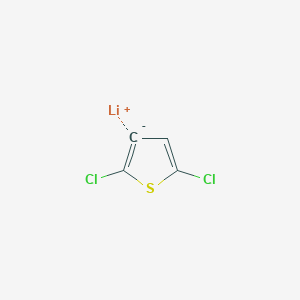
lithium;2,5-dichloro-3H-thiophen-3-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2,5-dichloro-3H-thiophen-3-ide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,5-dichloro-3H-thiophen-3-ide typically involves the lithiation of 2,5-dichlorothiophene. This process can be carried out using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (around -78°C to 0°C). The reaction proceeds through the formation of a lithiated intermediate, which can then be quenched with various electrophiles to yield the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale lithiation reactions. These reactions are typically conducted in specialized reactors that can maintain the low temperatures required for the lithiation process. The use of continuous flow reactors has also been explored to improve the efficiency and scalability of these reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2,5-dichloro-3H-thiophen-3-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiol derivatives.
Substitution: The lithiated intermediate can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .
Applications De Recherche Scientifique
Lithium;2,5-dichloro-3H-thiophen-3-ide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Mécanisme D'action
The mechanism of action of lithium;2,5-dichloro-3H-thiophen-3-ide involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophiles. In biological systems, thiophene derivatives can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichlorothiophene: The parent compound from which lithium;2,5-dichloro-3H-thiophen-3-ide is derived.
Thiophene: The basic heterocyclic structure that forms the core of this compound.
Other Substituted Thiophenes: Compounds such as 2,5-dibromo-3-hexylthiophene and 2,5-dimethylthiophene.
Uniqueness
This compound is unique due to the presence of both lithium and chlorine substituents on the thiophene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable for specific synthetic and research applications .
Propriétés
Numéro CAS |
143034-26-8 |
|---|---|
Formule moléculaire |
C4HCl2LiS |
Poids moléculaire |
159.0 g/mol |
Nom IUPAC |
lithium;2,5-dichloro-3H-thiophen-3-ide |
InChI |
InChI=1S/C4HCl2S.Li/c5-3-1-2-4(6)7-3;/h1H;/q-1;+1 |
Clé InChI |
FSISKHVLUKUFOX-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=C(SC(=[C-]1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


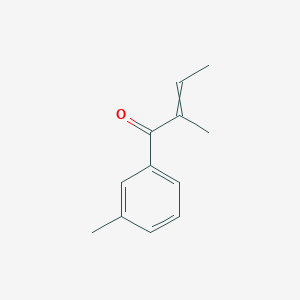
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
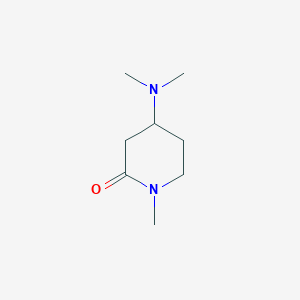
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)
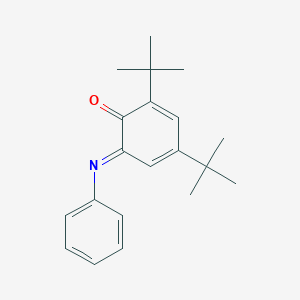
![1-[(Prop-1-en-1-yl)oxy]decane](/img/structure/B15161951.png)
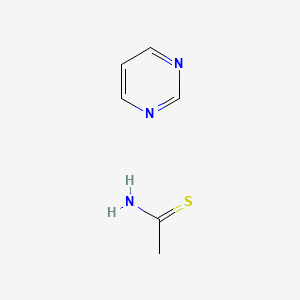

![6-Fluoro-2,3-bis[4-(octadecyloxy)phenyl]quinoxaline](/img/structure/B15161962.png)
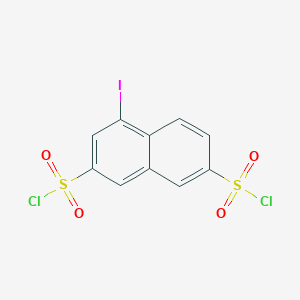
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
